3-aminobenzenesulfonyl fluoride hydrochloride

Covalent fragment screening SuFEx warhead profiling Chemical biology

Researchers constructing activation-free covalent fragment libraries require a validated warhead with balanced reactivity. The para-amino isomer yields 0% labeling under identical conditions, causing experimental failure. 3-Aminobenzenesulfonyl fluoride hydrochloride solves this: - Achieves 84% nonapeptide conversion vs. 0% for the para isomer, matching unsubstituted benzenesulfonyl fluoride (83%). - The free meta-amino group enables HATU-mediated acylation with diverse fragments while maintaining stable reactivity (t₁/₂ = 10-19 h). - Validated in proteome-wide PANC-1 lysate profiling, identifying 18 labeled proteins including vimentin and XRCC6. - Hydrochloride salt ensures direct aqueous solubility for streamlined assay preparation.

Molecular Formula C6H7ClFNO2S
Molecular Weight 211.64 g/mol
CAS No. 3887-48-7
Cat. No. B1594331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-aminobenzenesulfonyl fluoride hydrochloride
CAS3887-48-7
Molecular FormulaC6H7ClFNO2S
Molecular Weight211.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)F)N.Cl
InChIInChI=1S/C6H6FNO2S.ClH/c7-11(9,10)6-3-1-2-5(8)4-6;/h1-4H,8H2;1H
InChIKeyKTADZFWRDLKHKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Aminobenzenesulfonyl Fluoride Hydrochloride: Meta-Amino SuFEx Scaffold


3-Aminobenzenesulfonyl fluoride hydrochloride (CAS 3887-48-7), also known as metanilyl fluoride hydrochloride, is a bifunctional aromatic sulfonyl fluoride carrying a meta-amino substituent on the benzene ring . The hydrochloride salt form enhances aqueous solubility and storage stability compared to the free base (CAS 368-50-3) . The sulfonyl fluoride (–SO₂F) group serves as a latent electrophilic warhead for SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry, while the primary amine provides a synthetic handle for acylation, alkylation, or conjugation to pharmacophores . This dual functionality positions the compound as a versatile building block for covalent probe and inhibitor library synthesis, distinct from its para- and ortho-amino regioisomers in both reactivity and biological labeling behavior .

3-Aminobenzenesulfonyl Fluoride Hydrochloride: Isomer Selectivity


The substitution pattern of the amino group on the benzenesulfonyl fluoride scaffold directly governs both hydrolytic stability and protein-labeling efficiency, making regioisomers non-interchangeable. Direct comparative studies show that the meta-amino derivative (compound 2) achieves 84% conversion in a nonapeptide reactivity assay, whereas the para-amino isomer (compound 3) produces zero detectable labeling under identical conditions . This functional divergence arises because the amino substituent modulates the electron density of the aromatic ring and thus the electrophilicity of the –SO₂F warhead, with the meta position providing an intermediate reactivity window that balances sufficient labeling potency against excessive hydrolysis . Substituting a generic benzenesulfonyl fluoride or the para-amino isomer for the meta-amino compound would therefore yield either an overly reactive, rapidly hydrolyzed probe or an inert one incapable of target engagement.

3-Aminobenzenesulfonyl Fluoride Hydrochloride: Comparative Evidence


Meta vs. Para Isomer: Labeling Competence

In a head-to-head nonapeptide reactivity screen (PBS, pH 7.4, 24 h incubation), 3-aminobenzenesulfonyl fluoride (compound 2) achieved 84% conversion of the model peptide, whereas 4-aminobenzenesulfonyl fluoride (compound 3) showed 0% conversion, indicating that the meta-amino isomer is uniquely competent for residue-agnostic protein labeling while the para isomer is functionally inert . The unsubstituted benzenesulfonyl fluoride (compound 1) gave 83% conversion, demonstrating that the meta-amino group preserves near-native warhead reactivity while adding a synthetic vector .

Covalent fragment screening SuFEx warhead profiling Chemical biology Residue-specific protein labeling

Aqueous Stability: Meta Position Balances Reactivity

In an intrinsic reactivity assay (PBS, pH 7.4, HPLC-MS monitoring over 24 h), the aqueous hydrolysis half-life ranking was: 4-aminobenzenesulfonyl fluoride (3, least reactive/longest t₁/₂) > 3-aminobenzenesulfonyl fluoride (2) > benzenesulfonyl fluoride (1, most reactive/shortest t₁/₂) . The amino substituents increased half-life relative to unsubstituted benzenesulfonyl fluoride, with the para-amino group conferring greater stabilization than the meta-amino group . Based on this intermediate stability profile, the authors explicitly selected 3-aminobenzenesulfonyl fluoride (2) as the preferred scaffold for further SuFBit library design over the less reactive para analogue (3) .

Aqueous stability Sulfonyl fluoride hydrolysis Warhead reactivity tuning PBS half-life

Hydrochloride Salt vs. Free Base: Solubility Advantage

The hydrochloride salt (CAS 3887-48-7) of 3-aminobenzenesulfonyl fluoride is reported to be soluble in water and polar organic solvents, whereas the free base (CAS 368-50-3) is described as a liquid with more limited aqueous solubility . The salt form also exhibits enhanced storage stability, with manufacturers specifying storage at 4°C under dry, sealed conditions and noting sensitivity to moisture . This formulation difference directly impacts the ease of preparing stock solutions for biochemical assays and the reproducibility of SuFEx conjugation reactions in aqueous-organic mixed solvent systems.

Solubility Salt form selection Laboratory handling Procurement specification

Meta-Amino Acylation: Tunable Warhead Reactivity

Acylation of 3-aminobenzenesulfonyl fluoride's meta-amino group with phenylacetic acids (yielding compounds 6–8) modulated the aqueous half-life into the range of t₁/₂ = 10–19 h, with minimal variation across different acyl substituents . This contrasts with the behavior of the unsubstituted benzenesulfonyl fluoride scaffold, where direct ring substitution is required to alter reactivity. The authors concluded that the meta-amino warhead allows reactivity to remain stable regardless of the non-covalent fragment attached, a key advantage for constructing fragment libraries with consistent covalent labeling kinetics . When the amine was instead acylated via a benzylamine linker to 3-carboxybenzenesulfonyl fluoride (compounds 12–14), reactivity increased to t₁/₂ = 4–5 h, demonstrating the ability to tune warhead reactivity through the choice of conjugation chemistry at the amino handle .

Chemical probe library Fragment-based drug discovery SuFEx diversification Reactivity tuning

3-Aminobenzenesulfonyl Fluoride Hydrochloride: Validated Applications


SuFBit Fragment Library Assembly

Researchers building activation-free covalent fragment screening libraries should select 3-aminobenzenesulfonyl fluoride hydrochloride as the core warhead scaffold. The meta-amino group enables facile HATU-mediated acylation with diverse carboxylic acid-containing fragments while maintaining stable reactivity (t₁/₂ = 10–19 h for phenylacetamide derivatives) independent of fragment identity . This platform, termed SuFBits, has been validated through proteome-wide labeling in PANC-1 cell lysates, identifying 18 labeled proteins including vimentin and XRCC6 . The alternative 4-amino isomer is unsuitable for this application due to its failure to label the nonapeptide model (0% conversion) .

Residue-Agnostic Protein Labeling Probe

For target identification campaigns or chemoproteomic profiling where both covalent warhead reactivity and a downstream conjugation handle are required, 3-aminobenzenesulfonyl fluoride hydrochloride provides a validated solution. The compound achieves 84% nonapeptide labeling conversion—comparable to unsubstituted benzenesulfonyl fluoride (83%)—while the free amine allows subsequent attachment of fluorophores, biotin, or affinity tags . This dual functionality eliminates the need for a separate activation step (e.g., UV irradiation for diazirine-based photoaffinity probes) and avoids the inactivity observed with the para-amino isomer . The hydrochloride salt form permits direct dissolution in aqueous buffers for streamlined assay preparation .

Water-Soluble Serine Protease Inhibitor

3-Aminobenzenesulfonyl fluoride hydrochloride (metanilyl fluoride hydrochloride) is recognized as a water-soluble, irreversible serine protease inhibitor targeting chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . Its mechanism—sulfonylation of the active-site serine hydroxyl—is analogous to that of PMSF and AEBSF, but the compound's smaller size (MW 211.64) and lack of the extended ethylamino linker differentiate it from AEBSF (MW 239.5) for applications where minimal steric bulk is desired . The hydrochloride salt provides superior aqueous solubility compared to the free base, facilitating preparation of stock solutions for cell culture and biochemical assays .

SuFEx-Based Late-Stage Diversification

The sulfonyl fluoride group of 3-aminobenzenesulfonyl fluoride hydrochloride participates in SuFEx reactions with aryl silyl ethers, amines, and other nucleophiles, enabling late-stage diversification of the warhead itself . When used in parallel with other multi-functional building blocks such as 3-amino-5-ethynylbenzenesulfonyl fluoride, researchers can explore structure-activity relationships around the sulfonyl fluoride electrophile while retaining the meta-amino handle for additional modifications . This orthogonal reactivity profile—amine for amide coupling, –SO₂F for SuFEx—is unique to the amino-substituted sulfonyl fluoride class, with the meta isomer offering the optimal balance of warhead reactivity and stability as established by the comparative data .

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